Cas no 4331-29-7 (1H-1,3-benzodiazol-4-amine)

Technical Introduction: 1H-1,3-Benzodiazol-4-amine 1H-1,3-Benzodiazol-4-amine is a heterocyclic organic compound featuring a benzimidazole core with an amine substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. Its fused aromatic system enhances stability, while the reactive amine group facilitates further functionalization, enabling the synthesis of derivatives with tailored properties. The compound’s rigid scaffold is advantageous in designing biologically active molecules, such as enzyme inhibitors or ligands for metal complexes. High purity grades ensure reproducibility in research and industrial processes. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
1H-1,3-benzodiazol-4-amine structure
1H-1,3-benzodiazol-4-amine structure
Product Name:1H-1,3-benzodiazol-4-amine
CAS No:4331-29-7
MF:C7H7N3
MW:133.150580644608
MDL:MFCD01658254
CID:44948
PubChem ID:20329
Update Time:2025-10-20

1H-1,3-benzodiazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Aminobenzimidazole
    • 1H-Benzo[d]imidazol-7-amine
    • 1H-Benzimidazol-4-amine
    • 1H-BENZIMIDAZOL-7-AMINE
    • 1H-benzo[d]imidazol-4-amine
    • 3H-Benzo[d]imidazol-4-amine
    • 7-AMINOBENZIMIDAZOLE
    • 1,3-dideazaadenine
    • 1H-1,3-benzodiazol-7-aMine
    • 1H-benzimidazol-4-ylamine
    • 4-amino-1H-benzimidazole
    • 1H-1,3-benzodiazol-4-amine
    • BENZIMIDAZOLE, 4-AMINO-
    • 1H-Benzimidazole-4-amine
    • 4I33QGV1TN
    • benzimidazole-4-ylamine
    • 4-AMINOBENZIMIDAZOLE HCL
    • NSC143985
    • PubChem8065
    • 4(7)-Aminobenzimidazole
    • 7-Amino-1H-benzimidazole
    • 1H-benzo
    • Benzimidazole, 4(or 7)-amino-
    • NCGC00184184-01
    • 1H-benzoimidazol-4-yl-amine
    • CS-W006218
    • EU-0020139
    • AT-051/40231700
    • AM85770
    • BS-13308
    • NZJKEQFPRPAEPO-UHFFFAOYSA-N
    • Z1259162108
    • SCHEMBL312427
    • SY025999
    • 1H-benzoimidazol-4-ylamine
    • 1H-Benzimidazol-7-amine(9CI)
    • FT-0647119
    • J-512585
    • 69984-77-6
    • UNII-4I33QGV1TN
    • P10197
    • 1H-benzo[d]imidazol-4-amine;1H-Benzo[d]imidazol-7-amine
    • BB 0260290
    • EN300-58070
    • 1H-benzo[d]imidazol-4-amine;4-Aminobenzimidazole
    • SB22907
    • A6986
    • AKOS005171772
    • AKOS015890340
    • 4331-29-7
    • NSC 143985
    • 7WA
    • BCP32844
    • BENZIMIDAZOL-4-YLAMINE
    • DTXSID20195821
    • NSC-143985
    • MFCD01658254
    • STK505486
    • MDL: MFCD01658254
    • Inchi: 1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10)
    • InChI Key: NZJKEQFPRPAEPO-UHFFFAOYSA-N
    • SMILES: N1C=NC2C(=CC=CC1=2)N

Computed Properties

  • Exact Mass: 133.06400
  • Monoisotopic Mass: 133.063997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Density: 1.367
  • Boiling Point: 476°C at 760 mmHg
  • Flash Point: 273.2°C
  • Refractive Index: 1.78
  • PSA: 54.70000
  • LogP: 1.72630

1H-1,3-benzodiazol-4-amine Security Information

1H-1,3-benzodiazol-4-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-1,3-benzodiazol-4-amine Pricemore >>

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1H-1,3-benzodiazol-4-amine Production Method

1H-1,3-benzodiazol-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:4331-29-7)1H-1,3-benzodiazol-4-amine
Order Number:A6986
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):401.0/1202.0
Email:sales@amadischem.com

1H-1,3-benzodiazol-4-amine Related Literature

Additional information on 1H-1,3-benzodiazol-4-amine

Recent Advances in the Study of 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) and Its Applications in Chemical Biology and Medicine

The compound 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent studies have highlighted the versatility of 1H-1,3-benzodiazol-4-amine as a scaffold for the development of novel bioactive molecules. Its benzimidazole core structure is known to interact with various biological targets, including enzymes and receptors, making it a promising candidate for the design of new pharmaceuticals. Researchers have explored its potential in treating a range of conditions, from infectious diseases to cancer, leveraging its ability to modulate key cellular pathways.

One of the key advancements in the synthesis of 1H-1,3-benzodiazol-4-amine involves the optimization of reaction conditions to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that significantly enhances the efficiency of the synthesis process, reducing byproduct formation and enabling scalable production. This breakthrough is expected to facilitate further research and development efforts involving this compound.

In terms of biological activity, recent in vitro and in vivo studies have revealed that 1H-1,3-benzodiazol-4-amine exhibits potent inhibitory effects against certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. For instance, a preclinical study showed that derivatives of this compound effectively suppressed tumor growth in mouse models by targeting specific signaling pathways. These findings underscore its potential as a lead compound for anticancer drug development.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions of 1H-1,3-benzodiazol-4-amine with its biological targets. These studies have identified key functional groups that contribute to its binding affinity and selectivity, paving the way for the rational design of more potent and specific analogs. Such approaches are instrumental in accelerating the drug discovery process and reducing the likelihood of off-target effects.

Despite these promising developments, challenges remain in the clinical translation of 1H-1,3-benzodiazol-4-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and rigorous testing. Ongoing research is focused on overcoming these hurdles by exploring novel formulation strategies and conducting comprehensive pharmacokinetic and pharmacodynamic studies.

In conclusion, 1H-1,3-benzodiazol-4-amine (CAS: 4331-29-7) represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse biological activities and synthetic versatility make it a valuable scaffold for drug discovery. Continued efforts to elucidate its mechanisms of action and optimize its pharmacological properties will be crucial in unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this promising compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4331-29-7)1H-1,3-benzodiazol-4-amine
A6986
Purity:99%/99%
Quantity:5g/25g
Price ($):401.0/1202.0
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